molecular formula C23H15ClN2O3S B11682162 (3-chloro-6-nitro-1-benzothiophen-2-yl)(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone

(3-chloro-6-nitro-1-benzothiophen-2-yl)(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone

Cat. No.: B11682162
M. Wt: 434.9 g/mol
InChI Key: QCHNHRBYKXZLJH-UHFFFAOYSA-N
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Description

(3-chloro-6-nitro-1-benzothiophen-2-yl)(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone is a complex organic compound that features a benzothiophene moiety and a dibenzoazepine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-chloro-6-nitro-1-benzothiophen-2-yl)(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone typically involves multi-step organic reactions. The initial step often includes the nitration of benzothiophene to introduce the nitro group, followed by chlorination to add the chloro substituent. The dibenzoazepine moiety is then introduced through a series of condensation reactions. The final step involves the formation of the methanone linkage under controlled conditions, such as using a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(3-chloro-6-nitro-1-benzothiophen-2-yl)(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can yield various substituted benzothiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of both benzothiophene and dibenzoazepine moieties makes it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (3-chloro-6-nitro-1-benzothiophen-2-yl)(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)methanone involves its interaction with specific molecular targets. The nitro and chloro groups can participate in various binding interactions, while the benzothiophene and dibenzoazepine moieties provide structural stability. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural motifs. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C23H15ClN2O3S

Molecular Weight

434.9 g/mol

IUPAC Name

(3-chloro-6-nitro-1-benzothiophen-2-yl)-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)methanone

InChI

InChI=1S/C23H15ClN2O3S/c24-21-17-12-11-16(26(28)29)13-20(17)30-22(21)23(27)25-18-7-3-1-5-14(18)9-10-15-6-2-4-8-19(15)25/h1-8,11-13H,9-10H2

InChI Key

QCHNHRBYKXZLJH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)C4=C(C5=C(S4)C=C(C=C5)[N+](=O)[O-])Cl

Origin of Product

United States

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